molecular formula C14H21NO2 B14895548 n-Isopropyl-4-(o-tolyloxy)butanamide

n-Isopropyl-4-(o-tolyloxy)butanamide

Cat. No.: B14895548
M. Wt: 235.32 g/mol
InChI Key: OBHMVNVPRDQBTC-UHFFFAOYSA-N
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Description

n-Isopropyl-4-(o-tolyloxy)butanamide is an organic compound with the molecular formula C14H21NO2. It is a member of the amide family, characterized by the presence of an amide functional group. This compound is known for its unique structural features, which include an isopropyl group, a tolyloxy group, and a butanamide backbone.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

4-(2-methylphenoxy)-N-propan-2-ylbutanamide

InChI

InChI=1S/C14H21NO2/c1-11(2)15-14(16)9-6-10-17-13-8-5-4-7-12(13)3/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,15,16)

InChI Key

OBHMVNVPRDQBTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCC(=O)NC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopropyl-4-(o-tolyloxy)butanamide typically involves the reaction of 4-(o-tolyloxy)butanoic acid with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-4-(o-tolyloxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring in the tolyloxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

n-Isopropyl-4-(o-tolyloxy)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Isopropyl-4-(o-tolyloxy)butanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins, affecting their structure and function. The tolyloxy group may interact with hydrophobic regions of target molecules, enhancing binding affinity. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    n-Isopropylbutanamide: Similar in structure but lacks the tolyloxy group.

    n-Isopropyl-4-(m-tolyloxy)butanamide: Similar but with a different position of the tolyloxy group on the aromatic ring.

    n-Isopropyl-4-(p-tolyloxy)butanamide: Similar but with the tolyloxy group in the para position.

Uniqueness

n-Isopropyl-4-(o-tolyloxy)butanamide is unique due to the specific positioning of the tolyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it valuable for specific applications in research and industry.

Biological Activity

n-Isopropyl-4-(o-tolyloxy)butanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of modulating various biological pathways. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H17NO2\text{C}_{13}\text{H}_{17}\text{NO}_2

This structure indicates the presence of an amide functional group, which is significant for its biological activity.

Research indicates that this compound acts primarily through modulation of the indoleamine 2,3-dioxygenase (IDO) enzyme. IDO is involved in the metabolism of tryptophan along the kynurenine pathway, which plays a crucial role in immune response and cancer progression. By inhibiting IDO, this compound may enhance T-cell responses and reduce tumor growth in various cancer models .

1. Anticancer Effects

Studies have shown that this compound exhibits significant anticancer properties. In vitro experiments demonstrated that the compound effectively inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves apoptosis induction and cell cycle arrest at the G1 phase .

2. Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory effects. By inhibiting IDO activity, it enhances the immune system's ability to fight tumors. This effect was observed in mouse models where treatment with this compound led to increased levels of T-helper cells and cytotoxic T lymphocytes .

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer effectsSignificant reduction in tumor size in treated mice compared to control groups.
Study 2Assess immunomodulatory propertiesEnhanced immune response observed with increased T-cell activation markers post-treatment.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with a moderate half-life, allowing for sustained therapeutic effects when administered in appropriate dosages .

Safety and Toxicology

Toxicological assessments indicate that this compound has a low toxicity profile, with no significant adverse effects reported at therapeutic doses. However, further studies are necessary to fully elucidate its safety in long-term use.

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